molecular formula C24H31ClN4O4 B15251410 Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical)

Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical)

Cat. No.: B15251410
M. Wt: 475.0 g/mol
InChI Key: KBWSTCMOFACMCY-BOXHHOBZSA-N
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Description

Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino group during chemical reactions. The molecular formula of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is C24H30N4O4·HCl, and it has a molecular weight of 475.0.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) typically involves the protection of the amino group of homoarginine with the Fmoc group. This is followed by methylation of the guanidine group to introduce the symmetrical dimethyl groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids, including the incorporation of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical), under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like carbodiimides.

    Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc protecting group.

    Carbodiimides: Used for coupling reactions to form peptide bonds.

    Acidic Conditions: Used to remove the hydrochloride salt and obtain the free base form of the compound.

Major Products Formed

The major products formed from reactions involving Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) include peptides and proteins with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool for constructing complex molecular structures.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their functions and mechanisms.

Medicine

In medicine, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for use in diagnostics, therapeutics, and research. Its high purity and stability make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, revealing the free amino group for further functionalization or interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Me,Pbf)-OH: Another arginine derivative with different protecting groups.

    Fmoc-ADMA(Pbf)-OH: A derivative of asymmetric dimethylarginine.

    Fmoc-Lys(Me)3-OH Chloride: A lysine derivative with methylated amino groups.

Uniqueness

Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is unique due to its symmetrical dimethylation and the presence of the Fmoc protecting group. This combination provides stability and ease of use in peptide synthesis, making it a valuable tool for researchers and industrial applications.

Properties

Molecular Formula

C24H31ClN4O4

Molecular Weight

475.0 g/mol

IUPAC Name

(2S)-6-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C24H30N4O4.ClH/c1-28(2)23(25)26-14-8-7-13-21(22(29)30)27-24(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H2,25,26)(H,27,31)(H,29,30);1H/t21-;/m0./s1

InChI Key

KBWSTCMOFACMCY-BOXHHOBZSA-N

Isomeric SMILES

CN(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Canonical SMILES

CN(C)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Origin of Product

United States

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